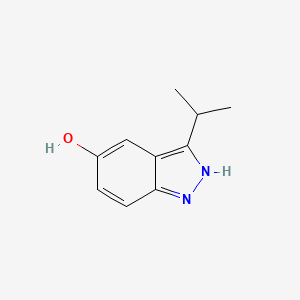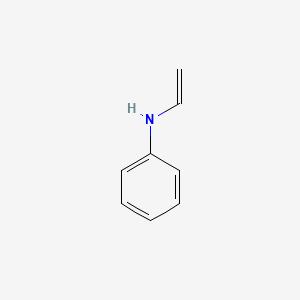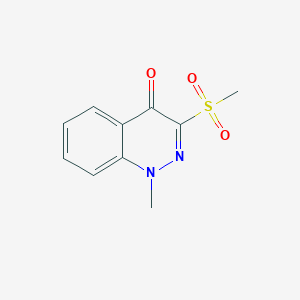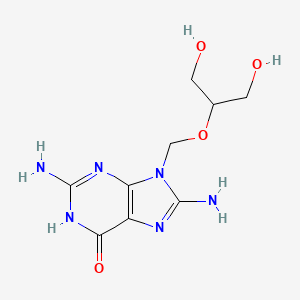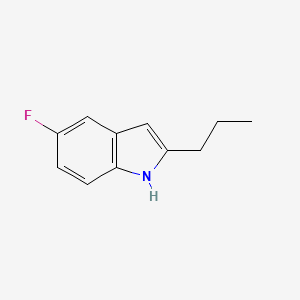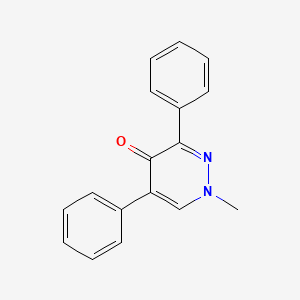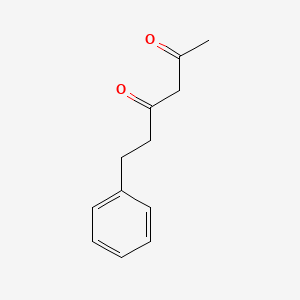![molecular formula C21H18O B8703651 3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one](/img/structure/B8703651.png)
3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one is an organic compound with the molecular formula C21H18O It is characterized by a biphenyl group attached to a propiophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with propiophenone. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid derivative of biphenyl and a halogenated propiophenone . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and cost-effectiveness. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Biphenylcarboxylic acid or biphenyl ketone.
Reduction: Biphenylpropanol or biphenylpropane.
Substitution: Nitro-biphenylpropiophenone, halogenated biphenylpropiophenone.
Scientific Research Applications
3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. The biphenyl group allows the compound to engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the carbonyl group in the propiophenone structure can form hydrogen bonds with amino acid residues, influencing enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: Similar in structure but with a methyl group instead of a biphenyl group.
β-Phenylpropiophenone: Another structurally related compound with a phenyl group instead of a biphenyl group.
Uniqueness
3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one is unique due to its biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its stability and allows for diverse chemical modifications, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C21H18O |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-phenyl-3-(4-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C21H18O/c22-21(20-9-5-2-6-10-20)16-13-17-11-14-19(15-12-17)18-7-3-1-4-8-18/h1-12,14-15H,13,16H2 |
InChI Key |
FRLHQIOWCFMMBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-(oxazol-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8703572.png)
![1-(benzo[b]thiophen-2-yl)isoquinoline](/img/structure/B8703584.png)
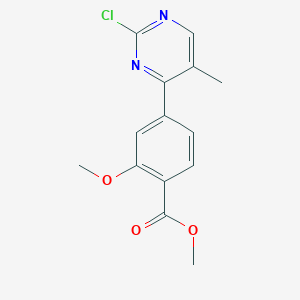
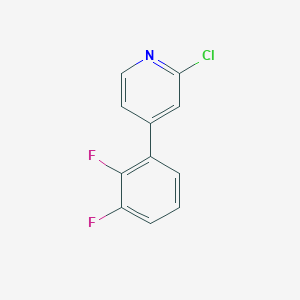
![[3-(2-Bromoethoxy)propyl]benzene](/img/structure/B8703601.png)
